2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol
Overview
Description
2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol is a chemical compound with the molecular formula C10H4F10O3. It is characterized by the presence of two 1,1,2,2,2-pentafluoroethoxy groups attached to a phenol ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol typically involves the reaction of 2,6-dihydroxyphenol with 1,1,2,2,2-pentafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluorine atoms in the pentafluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action include oxidative stress response and anti-inflammatory signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di(1,1,2,2,2-trifluoroethoxy)phenol
- 2,6-Di(1,1,2,2,2-tetrafluoroethoxy)phenol
- 2,6-Di(1,1,2,2,2-hexafluoroethoxy)phenol
Uniqueness
2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol is unique due to the presence of pentafluoroethoxy groups, which impart high thermal stability and resistance to oxidation. These properties make it more suitable for applications requiring robust chemical performance compared to its analogs with fewer fluorine atoms .
Properties
IUPAC Name |
2,6-bis(1,1,2,2,2-pentafluoroethoxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F10O3/c11-7(12,13)9(17,18)22-4-2-1-3-5(6(4)21)23-10(19,20)8(14,15)16/h1-3,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTOTSHECDFDLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(C(F)(F)F)(F)F)O)OC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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